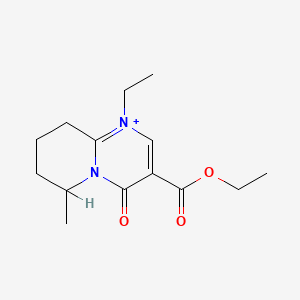
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium is a complex organic compound with the molecular formula C14H21N2O3. This compound is part of the pyrido[1,2-a]pyrimidinium family, which is known for its diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-aminopyridine under acidic conditions, followed by cyclization and subsequent alkylation with ethyl iodide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyrido[1,2-a]pyrimidinium compounds .
Aplicaciones Científicas De Investigación
6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-3-(methoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-methyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium
- 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-hydroxy-4H-pyrido(1,2-a)pyrimidinium
Uniqueness
The unique structural features of 6,7,8,9-Tetrahydro-3-(ethoxycarbonyl)-1-ethyl-6-methyl-4-oxo-4H-pyrido(1,2-a)pyrimidinium, such as the ethoxycarbonyl and ethyl groups, contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
35712-88-0 |
|---|---|
Fórmula molecular |
C14H21N2O3+ |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
ethyl 1-ethyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxylate |
InChI |
InChI=1S/C14H21N2O3/c1-4-15-9-11(14(18)19-5-2)13(17)16-10(3)7-6-8-12(15)16/h9-10H,4-8H2,1-3H3/q+1 |
Clave InChI |
XERKRRZOBJYDNG-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C2CCCC(N2C(=O)C(=C1)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


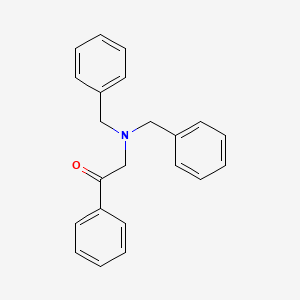
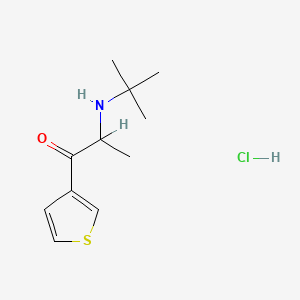
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)
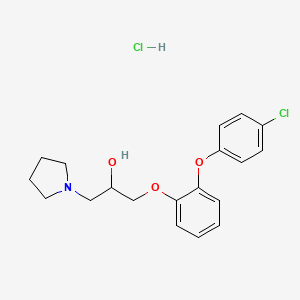
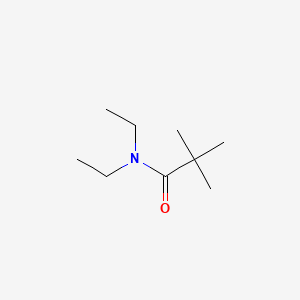

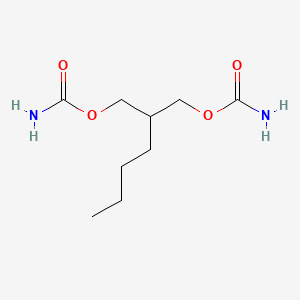
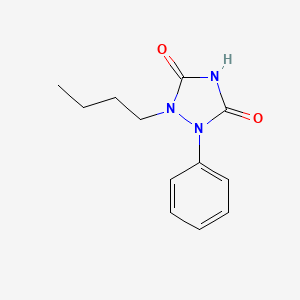
![N-[2-(Morpholin-4-yl)ethyl]-N-(propan-2-yl)prop-2-enamide](/img/structure/B14690289.png)
![{2-[4-(Butan-2-yl)-2-chlorophenoxy]-5-methylphenyl}acetic acid](/img/structure/B14690290.png)
